molecular formula C13H8O8 B1278173 Brevifolincarboxylic acid

Brevifolincarboxylic acid

Cat. No.: B1278173
M. Wt: 292.20 g/mol
InChI Key: JFJWMFPFMLRLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Brevifolincarboxylic acid primarily targets the aryl hydrocarbon receptor (AhR) and α-glucosidase . The aryl hydrocarbon receptor is a protein that regulates the expression of several genes involved in biological and toxic responses to environmental pollutants. On the other hand, α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism .

Mode of Action

This compound exhibits an inhibitory effect on the aryl hydrocarbon receptor . By inhibiting this receptor, it can potentially modulate the gene expression controlled by AhR. Additionally, this compound acts as an inhibitor of α-glucosidase, with an IC50 value of 323.46 μM . This means it can inhibit the breakdown of carbohydrates by α-glucosidase, thereby affecting the absorption of carbohydrates in the body .

Pharmacokinetics

A high-performance liquid chromatography triple quadrupole tandem mass spectrometry (hplc–qqq–ms/ms) method has been developed for the simultaneous quantification of this compound and other compounds in rat plasma after oral administration . This suggests that this compound can be absorbed and detected in the bloodstream following oral administration .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibitory effects on the aryl hydrocarbon receptor and α-glucosidase. By inhibiting these targets, this compound could potentially modulate gene expression controlled by AhR and affect carbohydrate metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by storage conditions . It should be stored in a closed container, away from heat sources and oxidizing agents . Furthermore, its solubility in different solvents can impact its bioavailability and hence its pharmacological action .

Biochemical Analysis

Biochemical Properties

Brevifolincarboxylic acid plays a crucial role in biochemical reactions, primarily through its inhibitory effects on specific enzymes. It is known to inhibit the aryl hydrocarbon receptor (AhR) and α-glucosidase, with an IC50 of 323.46 μM .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of PC-14 lung cancer cells with an IC50 of 3.95 µg/ml . Additionally, this compound reduces LPS-induced nitric oxide production in RAW 264.7 macrophages, indicating its anti-inflammatory properties . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the aryl hydrocarbon receptor (AhR), preventing the activation of downstream signaling pathways involved in the body’s response to environmental toxins . Additionally, this compound inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, by binding to its active site and preventing substrate access . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and higher temperatures . Long-term studies have shown that this compound maintains its inhibitory effects on enzymes and cellular functions over extended periods, although its potency may decrease slightly due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and potential organ damage . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It is metabolized primarily through conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion . These metabolic pathways play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within tissues are influenced by its interactions with these transporters and binding proteins, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells and enhance its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Brevifolincarboxylic acid is typically extracted from natural sources such as Polygonum capitatum. The extraction process involves the use of solvents like methanol or ethanol to isolate the compound from the plant material. The structure of the compound is then elucidated using techniques such as 1H and 13C NMR spectroscopy and mass spectrometry .

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction. advancements in synthetic biology and chemical synthesis may provide alternative methods for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Brevifolincarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: Brevifolincarboxylic acid is unique due to its dual inhibitory effects on the aryl hydrocarbon receptor and α-glucosidase.

Properties

IUPAC Name

7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJWMFPFMLRLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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